N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
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Overview
Description
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxyphenyl group and an imidazole ring, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride typically involves the condensation of 4-methoxybenzaldehyde with 4,5-dihydro-1H-imidazol-2-amine in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under appropriate conditions.
Major Products
The major products formed from these reactions include imidazole N-oxides, secondary amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to the activation or inhibition of signaling pathways involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenyl-1H-indole derivatives
- 4-methoxyphenyl-1H-imidazole derivatives
- Thiazole derivatives
Uniqueness
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and an imidazole ring. These features contribute to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O.ClH/c1-9(15-16-12-13-7-8-14-12)10-3-5-11(17-2)6-4-10;/h3-6H,7-8H2,1-2H3,(H2,13,14,16);1H/b15-9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBAPBBTVFWTAS-NSPIFIKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NCCN1)C2=CC=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NCCN1)/C2=CC=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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